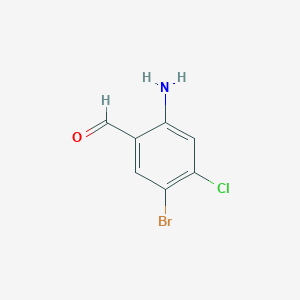

2-氨基-5-溴-4-氯苯甲醛

描述

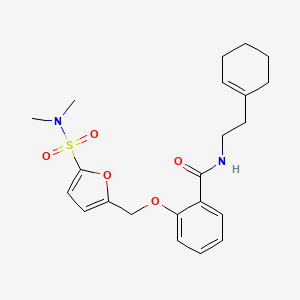

2-Amino-5-bromo-4-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-5-bromo-4-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 化学化合物的合成

研究表明,使用类似于 2-氨基-5-溴-4-氯苯甲醛的衍生物可以合成各种化学化合物。例如,Jianguo Ji、Tao Li 和 W. Bunnelle(2003 年)探索了由钯-Xantphos 络合物催化的多卤代吡啶的选择性胺化,其中 5-溴-2-氯吡啶主要转化为高收率和化学选择性的 5-氨基-2-氯吡啶产物 (Jianguo Ji 等人,2003 年)。

2. 电催化和有机合成

A. Gennaro 等人(2004 年)的一项研究调查了银阴极上 6-氨基烟酸的电催化合成。他们研究了 2-氨基-5-溴和 2-氨基-5-氯吡啶的电化学还原,展示了在温和条件下合成 6-氨基烟酸的潜力 (A. Gennaro 等人,2004 年)。

3. 合成和生物活性

Mahesh K. Kumar 等人(2022 年)进行了一项研究,重点关注从氯代水杨醛开始的各种衍生物的合成和抗菌活性。这些化合物展示了潜在的抗菌和抗真菌活性,突出了这些化学衍生物的多样化生物应用 (Mahesh K. Kumar 等人,2022 年)。

4. 高级材料和化学

Z. Cai 等人(2015 年)的一项研究开发了一种用于过氧化氢检测的新型荧光探针,利用了包括 2-氨基-5-氯苯甲酰胺在内的化合物。这项研究展示了此类化合物在为分析化学应用创造高级材料中的用途 (Z. Cai 等人,2015 年)。

5. 抗菌剂合成

M. Aslam 等人(2015 年)的另一项研究通过缩合 4-氯苯甲醛和 2-氨基-5-氯苯甲酮合成了一种配体,然后用它来制备各种金属配合物。这些配合物被表征并显示出比母体配体更高的抗菌活性,显示出在抗菌剂合成中的潜力 (M. Aslam 等人,2015 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 and H319, which mean it can cause skin irritation and serious eye irritation respectively . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

作用机制

Target of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with proteins or enzymes that have these functional groups.

Mode of Action

The compound, being an aldehyde, can react with nucleophiles. In the presence of a nucleophile such as nitrogen, the reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . This interaction can lead to changes in the target molecule, potentially altering its function.

Biochemical Pathways

The formation of oximes and hydrazones is a common reaction in organic chemistry , suggesting that the compound could potentially affect a wide range of biochemical pathways involving aldehydes and ketones.

Result of Action

The compound is noted as an important class of pharmaceutical intermediates used in the synthesis of a variety of drugs . This suggests that its molecular and cellular effects could vary depending on the specific drug it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-bromo-4-chlorobenzaldehydeFor instance, the compound is slightly soluble in water , which could influence its behavior in aqueous environments.

生化分析

Biochemical Properties

It is known that this compound can serve as an intermediate in organic syntheses

Molecular Mechanism

It is known that the compound can participate in reactions involving free radicals

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .

属性

IUPAC Name |

2-amino-5-bromo-4-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROWVWALAHUEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B3016478.png)

![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)